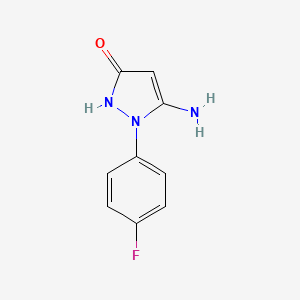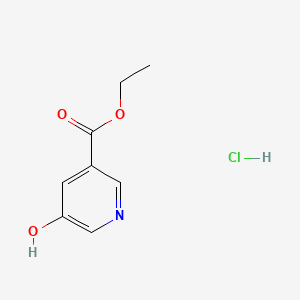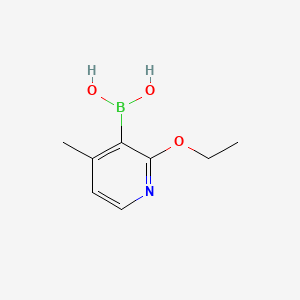
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is a synthetic organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with tert-butyl and methyl groups. This compound is widely used in various industries due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 typically involves the alkylation of phenol with tert-butyl and methyl groups. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and alkylating agents into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and other materials to enhance their durability and shelf life.
Mecanismo De Acción
The antioxidant effect of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and methyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but without deuterium substitution.
2,6-DI(TERT-BUTYL)-4-ETHYLPHENOL: Ethyl group instead of methyl group.
2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL: Isopropyl group instead of methyl group.
Uniqueness
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1219805-62-5 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D |
Clave InChI |
NLZUEZXRPGMBCV-HSBDXKGESA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
SMILES isomérico |
[2H]CC(C)(C)C1=C(C(=C(C(=C1O)C(C)(C)C[2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)



